4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate
Overview
Description
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate is a useful research compound. Its molecular formula is C28H23NO4 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.16270821 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Structure and Hydrogen Bonding
Research on isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts, including compounds related to 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl diphenylacetate, highlights the importance of C-H...X (X = O and pi) hydrogen bonds and perpendicular dipole carbonyl-carbonyl interactions in directing supramolecular structures. The studies demonstrate how the position of acetoxy substitution and the torsion angles between different rings influence molecular packing and interactions, forming chains of centrosymmetric dimers and interlinked chains. These findings are crucial for understanding molecular self-assembly and designing materials with desired physical properties (Trujillo-Ferrara et al., 2006).
Anticancer and Antioxidant Properties
Another study explores the synthesis and biological evaluation of novel series of compounds, including analogs of this compound, for their anti-inflammatory, antioxidant, and antimicrobial activities. This research demonstrates the potential therapeutic applications of these compounds, highlighting their promise in drug discovery, especially in developing treatments for conditions requiring anti-inflammatory and antioxidant properties (Bandgar et al., 2009).
Synthesis and Molecular Modeling
The design, synthesis, and biological evaluation of novel α-aminophosphonates based quinazolinone moiety, resembling the core structure of this compound, have been investigated for their anticancer activities. This research includes density functional theory (DFT) calculations to analyze electronic and geometric characteristics, demonstrating a methodological approach to understanding and enhancing the anticancer activity of synthesized compounds (Awad et al., 2018).
Modified-Release Dosage Forms
A study on stereolithographic (SLA) 3D printing of oral modified-release dosage forms examines the use of photo-initiators and monomers for fabricating drug-loaded tablets with specific extended-release profiles. Although not directly mentioning this compound, the methodology can potentially be applied to create dosage forms for related compounds, showcasing the intersection of pharmaceutical sciences and advanced manufacturing technologies (Wang et al., 2016).
Properties
IUPAC Name |
[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2,2-diphenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-26-23-13-7-8-14-24(23)27(31)29(26)21-15-17-22(18-16-21)33-28(32)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-12,15-18,23-25H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEMYLGAPLJZEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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